molecular formula C5H10N2O B136501 (S)-5-(Aminomethyl)pyrrolidin-2-one CAS No. 145414-31-9

(S)-5-(Aminomethyl)pyrrolidin-2-one

Cat. No. B136501
M. Wt: 114.15 g/mol
InChI Key: GFOAHABINHRDKL-BYPYZUCNSA-N
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Description

(S)-5-(Aminomethyl)pyrrolidin-2-one is a chiral compound that serves as a versatile intermediate in the synthesis of various bioactive molecules and natural products. The presence of an aminomethyl group at the C-5 position on the pyrrolidin-2-one ring structure allows for further functionalization and incorporation into more complex molecular architectures. This compound is particularly valuable in asymmetric synthesis due to its enantiomeric purity, which is crucial for the production of pharmaceuticals where the stereochemistry can significantly influence the efficacy and safety of the drug .

Synthesis Analysis

The synthesis of enantiomerically pure (S)-5-(aminomethyl)pyrrolidin-2-ones has been achieved through a Mitsunobu reaction starting from N-benzyl-5(S)-pyroglutaminol. This method is noted for its simplicity and efficiency, providing a straightforward pathway to obtain the desired chiral pyrrolidin-2-ones. The synthesized compounds have the potential to be used as asymmetric precursors for further chemical transformations, particularly in the synthesis of compounds that require a suitably substituted aminomethyl group at the C-5 position .

Molecular Structure Analysis

The molecular structure of (S)-5-(aminomethyl)pyrrolidin-2-one is characterized by a five-membered lactam ring, which is a cyclic amide. The aminomethyl group attached to the C-5 position is a key functional group that imparts chirality to the molecule. The stereochemistry of this center is critical, as it dictates the molecule's ability to induce asymmetry in subsequent chemical reactions. The enantiomeric purity of this compound is essential for its application in the synthesis of enantiomerically pure products .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of (S)-5-(aminomethyl)pyrrolidin-2-one, it does mention the use of a related compound, 2-(aminomethyl)pyridine, in the synthesis of pyrrole derivatives. In this context, 2-(aminomethyl)pyridine undergoes a novel condensation with 1,3-diones to form 3,5-disubstituted and 3,4,5-trisubstituted pyrroles. The reaction proceeds through the formation of a (2-pyridyl)methylimine intermediate, with the regioselectivity of the reaction being influenced by the presence of additional aminomethylpyridine. This suggests that compounds with an aminomethyl group, such as (S)-5-(aminomethyl)pyrrolidin-2-one, could potentially undergo similar condensation reactions to yield heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-5-(aminomethyl)pyrrolidin-2-one are not explicitly detailed in the provided data. However, based on the structure of the compound, it can be inferred that the molecule would exhibit properties typical of lactams and secondary amines. These might include the ability to participate in hydrogen bonding due to the presence of the amide and amine functionalities, which would affect its solubility and boiling point. The chiral center at the C-5 position would also influence the compound's optical properties, such as specific rotation, which is an important parameter in the characterization of enantiomerically pure substances .

Scientific Research Applications

Glycosidase Inhibitory Activities

A study by (Popowycz et al., 2004) synthesized derivatives of (S)-5-(Aminomethyl)pyrrolidin-2-one, evaluating their inhibitory activities on glycosidases. These derivatives showed potential as selective inhibitors of specific glycosidases, suggesting their applicability in therapeutic contexts.

Asymmetric Synthesis and Medicinal Chemistry

(Turnpenny & Chemler, 2014) reported the copper-catalyzed synthesis of chiral diamines, including 2-aminomethyl pyrrolidines, emphasizing their significance in asymmetric catalysis and medicinal chemistry.

Construction of Pyrrolidine Rings

Research by (En et al., 2014) demonstrated the use of (S)-5-(Aminomethyl)pyrrolidin-2-one in constructing functionalized pyrrolidine rings, a crucial component in pharmaceuticals and natural compounds.

Synthesis of Bioactive Compounds

A strategy for synthesizing enantiomerically pure derivatives was described by (Panday et al., 2015). These derivatives are valuable for creating bioactive compounds and natural products.

High-throughput Screening for Protein Targets

(Vergnon et al., 2004) developed a method for synthesizing pyrrolidin-2-one derivatives on a solid phase, facilitating the creation of large libraries for screening against various protein targets.

Pharmaceutical Applications

Research by (Rubtsova et al., 2020) focused on the synthesis of pyrrolidin-2-one derivatives and their potential for creating new medicinal molecules with improved biological activity.

Biotransformation and Organic Synthesis

The work of (Chen et al., 2012) involved the biotransformation of pyrrolidine-2,5-dicarboxamides, highlighting their application in organic synthesis, including the preparation of aza-nucleoside analogs and drug-like compounds.

Safety And Hazards

The safety data sheet for “(S)-5-(Aminomethyl)pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “(S)-5-(Aminomethyl)pyrrolidin-2-one” involve its use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of different stereoisomers, leading to a different biological profile of drug candidates .

properties

IUPAC Name

(5S)-5-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAHABINHRDKL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556485
Record name (5S)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Aminomethyl)pyrrolidin-2-one

CAS RN

145414-31-9
Record name (5S)-5-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5S)-5-(aminomethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Wang, S Cai, M Wang, W Zhang… - Journal of Medicinal …, 2021 - ACS Publications
With the successful clinical application of anti-programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) monoclonal antibodies (mAb), targeting the PD-1/PD-L1 …
Number of citations: 39 pubs.acs.org
M Anaya-Ruiz, M Perez-Santos - Pharmaceutical Patent Analyst, 2021 - Future Science
Inhibition of the PD-1/PD-L1 pathway is a target for the development of new therapies. US10710986 patent describes a small molecule that targets PDL-1/PD-1 interactions and triggers …
Number of citations: 3 www.future-science.com

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